

2,3-Dichloro-6,7-dimethylquinoxaline melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,3-Dichloro-6,7-dimethylquinoxaline
Cat. No.:	B1308383

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Dichloro-6,7-dimethylquinoxaline**: Properties, Synthesis, and Applications

Introduction

2,3-Dichloro-6,7-dimethylquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in various fields of chemical research and development. Its unique molecular architecture, featuring a quinoxaline core with reactive chlorine substituents, makes it an important intermediate in the synthesis of a wide range of functional molecules. This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, and its significant applications in medicinal chemistry and materials science. For researchers and professionals in drug discovery, this compound offers a scaffold for the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research.^[1]

Physicochemical Properties

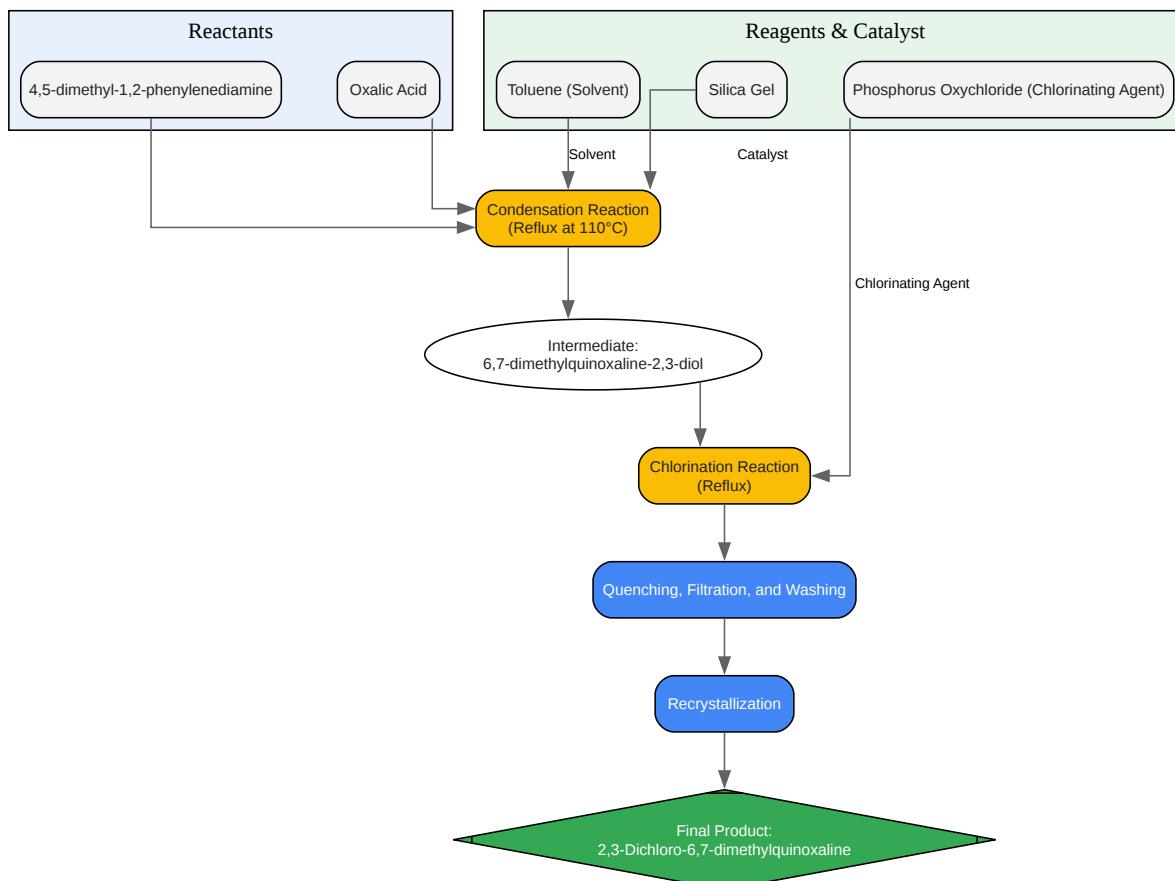
A clear understanding of the physical and chemical properties of **2,3-Dichloro-6,7-dimethylquinoxaline** is fundamental for its application in synthesis and material design. The key properties are summarized in the table below.

Property	Value	Source
Melting Point	178-180 °C	[2]
Boiling Point	Not available (Predicted for related compounds)	
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂	[1] [3]
Molecular Weight	227.09 g/mol	[1] [3]
CAS Number	63810-80-0	[1] [3] [4]
Appearance	White solid	[2]
Purity	≥ 95% (HPLC)	[1]
Storage	Store at 0-8 °C	[1]

Synthesis of 2,3-Dichloro-6,7-dimethylquinoxaline: A One-Pot Approach

The synthesis of **2,3-Dichloro-6,7-dimethylquinoxaline** can be efficiently achieved through a one-pot reaction, which simplifies the procedure and reduces the need for intermediate purification steps. The following protocol is based on a method starting from 4,5-dimethyl-1,2-phenylenediamine.[\[2\]](#)

Experimental Protocol


Materials:

- 4,5-dimethyl-1,2-phenylenediamine
- Oxalic acid
- Phosphorus oxychloride (POCl₃)
- Toluene
- Silica gel (200-300 mesh)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethyl-1,2-phenylenediamine and oxalic acid in a 1:1 to 1:1.2 molar ratio in toluene.
- **Catalyst Addition:** Add silica gel (200-300 mesh) as a catalyst. The weight of the silica gel should be 3-5 times the weight of the 4,5-dimethyl-1,2-phenylenediamine.
- **First Step (Condensation):** Heat the mixture to reflux (approximately 110 °C) and stir until the starting material is consumed (monitor by TLC). This step forms the intermediate 6,7-dimethylquinoxaline-2,3-diol.
- **Second Step (Chlorination):** After cooling the reaction mixture, carefully add phosphorus oxychloride (POCl_3) as the chlorinating agent. The molar ratio of POCl_3 to the starting diamine should be between 5:1 and 10:1.
- **Reflux:** Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- **Work-up:** Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
- **Isolation:** The solid product will precipitate. Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield **2,3-Dichloro-6,7-dimethylquinoxaline** as a white solid.[\[2\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: One-pot synthesis of **2,3-Dichloro-6,7-dimethylquinoxaline**.

Applications in Research and Development

The reactivity of the two chlorine atoms in **2,3-Dichloro-6,7-dimethylquinoxaline** allows for nucleophilic aromatic substitution, making it a valuable precursor for a diverse range of more complex molecules.[\[5\]](#)

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-cancer agents that can inhibit specific enzymes involved in tumor growth.[\[1\]](#)[\[6\]](#) Its scaffold is also utilized in the design of novel compounds with potential anti-inflammatory properties.[\[1\]](#)
- Agrochemicals: It is employed in the formulation of pesticides and herbicides, contributing to crop protection solutions.[\[6\]](#)
- Materials Science: The compound serves as a building block in the creation of advanced materials, including polymers and coatings with enhanced chemical resistance and durability. [\[6\]](#) It is also used in the synthesis of dyes and pigments.[\[1\]](#)
- Biochemical Research: Researchers use **2,3-Dichloro-6,7-dimethylquinoxaline** and its derivatives in studies related to enzyme activity and metabolic pathways, which can offer insights into biological processes and identify potential therapeutic targets.[\[1\]](#)[\[6\]](#)

Conclusion

2,3-Dichloro-6,7-dimethylquinoxaline is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of a wide array of functional molecules. A thorough understanding of its physical properties and synthetic routes is essential for leveraging its full potential in drug discovery, agrochemical development, and materials science. The one-pot synthesis method described provides an efficient and scalable approach for its preparation, paving the way for further research and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 2,3-DICHLORO-6,7-DIMETHYLQUINOXALINE | 63810-80-0 [chemicalbook.com]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- To cite this document: BenchChem. [2,3-Dichloro-6,7-dimethylquinoxaline melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308383#2-3-dichloro-6-7-dimethylquinoxaline-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b1308383#2-3-dichloro-6-7-dimethylquinoxaline-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

